molecular formula C5H3BrI2S B1522466 3-Bromo-2,4-diiodo-5-methylthiophene CAS No. 1221791-68-9

3-Bromo-2,4-diiodo-5-methylthiophene

Cat. No. B1522466
CAS RN: 1221791-68-9
M. Wt: 428.86 g/mol
InChI Key: XBAGZXADGJIDLT-UHFFFAOYSA-N
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Description

“3-Bromo-2,4-diiodo-5-methylthiophene” is a chemical compound with the molecular formula C5H3BrI2S . It has a molecular weight of 428.86 .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2,4-diiodo-5-methylthiophene” is represented by the InChI code: 1S/C5H3BrI2S/c1-2-4(7)3(6)5(8)9-2/h1H3 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 75 - 76°C .

Scientific Research Applications

Synthesis of Thiophene Derivatives

A key application of 3-Bromo-2,4-diiodo-5-methylthiophene is in the synthesis of thiophene derivatives, which are crucial for developing organic electronic materials. Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form a library of 2-aryl-4-bromo-5-methylthiophenes, showcasing a method for the facile preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).

Electrochemical Applications

Another research application involves the electrochemical properties of thiophene-based materials. Qi, Rees, and Pickup (1996) studied the electrochemically induced substitution of thin films of polythiophene and related compounds, revealing insights into the conductive and electroactive nature of substituted polymers, which are of great interest for applications in electronics and materials science (Qi, Rees, & Pickup, 1996).

Chemical Synthesis and Mechanism

Research by Yin et al. (2008) on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives highlighted a novel approach utilizing 3-bromo-2,4-diiodo-5-methylthiophene. This work emphasizes the compound's role in facilitating cross-coupling reactions and tandem reaction mechanisms for producing various aromatic compounds, demonstrating the compound's utility in organic synthesis and mechanistic studies (Yin et al., 2008).

Material Science and Polymer Chemistry

The compound's relevance extends into material science, particularly in the synthesis of conjugated polymers and organic electronics. The development of regioregular, head-to-tail coupled polythiophenes, as described by Loewe et al. (2001), is an example where derivatives of 3-Bromo-2,4-diiodo-5-methylthiophene could potentially play a role in the synthesis of well-defined polymers for electronic applications (Loewe et al., 2001).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

properties

IUPAC Name

3-bromo-2,4-diiodo-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrI2S/c1-2-4(7)3(6)5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAGZXADGJIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)I)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrI2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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